2,3,4,4-Tetramethylhexane

Decane Isomers Boiling Point Density

2,3,4,4-Tetramethylhexane (CAS 52897-12-8) is a highly branched, C10 alkane (decane isomer) characterized by its specific substitution pattern of four methyl groups on a hexane backbone. As one of 75 possible isomers of decane , it belongs to a class of paraffinic hydrocarbons often used in specialized research applications, including thermodynamic property studies , the development of chemical kinetic models , and as a component or reference in analytical methods.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 52897-12-8
Cat. No. B12656667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,4-Tetramethylhexane
CAS52897-12-8
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(C)C(C)C
InChIInChI=1S/C10H22/c1-7-10(5,6)9(4)8(2)3/h8-9H,7H2,1-6H3
InChIKeyXDRDDPSGUQMOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,4-Tetramethylhexane (CAS 52897-12-8): A Highly Branched Decane Isomer for Specialty Chemical Research & Procurement


2,3,4,4-Tetramethylhexane (CAS 52897-12-8) is a highly branched, C10 alkane (decane isomer) characterized by its specific substitution pattern of four methyl groups on a hexane backbone [1]. As one of 75 possible isomers of decane [2], it belongs to a class of paraffinic hydrocarbons often used in specialized research applications, including thermodynamic property studies [3], the development of chemical kinetic models [4], and as a component or reference in analytical methods . Its unique molecular architecture—featuring a fully substituted C4 carbon—leads to a distinctive set of physical properties, which are critical for its identification and potential utility in fields requiring precise, non-polar solvents or fuel surrogates.

Why 2,3,4,4-Tetramethylhexane Cannot Be Substituted with Other Decane Isomers: A Procurement Perspective


The substitution of 2,3,4,4-Tetramethylhexane with other decane isomers is highly problematic for precise scientific or industrial applications due to fundamental differences in key physicochemical properties. While isomers share an identical molecular weight (C10H22) [1], their distinct branching patterns lead to significant and quantifiable variations in boiling point, density, and vapor pressure . For instance, in the context of fuel research, the octane number is a direct consequence of molecular branching, and a mere structural change can drastically alter a compound's combustion characteristics [2]. Similarly, in analytical chemistry, the retention index (e.g., 935 for 2,3,4,4-tetramethylhexane [3]) is a unique, structure-dependent parameter crucial for gas chromatography identification; using an isomer with a different retention index will lead to misidentification and inaccurate results. Therefore, for applications where precise physical behavior or analytical fidelity is paramount, generic substitution is not a viable option, underscoring the need for exact compound procurement.

Quantitative Evidence for 2,3,4,4-Tetramethylhexane (CAS 52897-12-8): A Comparator-Based Selection Guide


Boiling Point and Density of 2,3,4,4-Tetramethylhexane vs. 2,3,4,5-Tetramethylhexane

A direct comparison of physical properties between the closely related isomers 2,3,4,4-tetramethylhexane and 2,3,4,5-tetramethylhexane (CAS 52897-15-1) reveals quantifiable differences in both boiling point and density. These differences, arising from a subtle shift in methyl group position, highlight the impact of molecular structure on bulk properties. The boiling point of 2,3,4,4-tetramethylhexane is reported as 161.6°C , while that of its 2,3,4,5-isomer is 156.2°C , resulting in a difference of 5.4°C. Concurrently, the density of the target compound is higher at 0.7790 g/cm³ compared to 0.729 g/cm³ for the comparator , a difference of 0.050 g/cm³.

Decane Isomers Boiling Point Density Physical Properties Chemical Structure

Retention Index (RI) of 2,3,4,4-Tetramethylhexane for Gas Chromatography Identification

The retention index (RI) is a standardized, instrument-independent parameter used in gas chromatography for compound identification. For 2,3,4,4-tetramethylhexane, an RI value of 935 has been reported [1]. This value serves as a definitive marker that distinguishes it from other decane isomers, each of which will possess its own unique retention index due to differences in boiling point and interaction with the chromatographic stationary phase. This analytical fingerprint is crucial for confirming the identity and purity of a sample, particularly when it may be a component of a complex mixture, such as a petroleum distillate or a reaction product.

Gas Chromatography Retention Index Analytical Chemistry Isomer Identification Decane

Vapor Pressure and Enthalpy of Vaporization of 2,3,4,4-Tetramethylhexane vs. Other C10 Alkanes

Calculated thermodynamic properties provide insight into the compound's volatility and energy requirements for phase change. For 2,3,4,4-tetramethylhexane, a vapor pressure of 2.9 mmHg at 25°C and an enthalpy of vaporization of 38.2 kJ/mol have been estimated . While these values are characteristic of a highly branched C10 alkane, they can be contrasted with a linear decane, which would exhibit significantly lower vapor pressure (lower volatility) and a higher enthalpy of vaporization at the same temperature, a class-level inference based on established structure-property relationships for alkanes. These thermodynamic parameters are critical inputs for chemical engineering calculations involving distillation, evaporation, or handling of this compound.

Thermodynamics Vapor Pressure Enthalpy of Vaporization Phase Change Engineering

Validated Application Scenarios for 2,3,4,4-Tetramethylhexane Based on Quantitative Evidence


Analytical Reference Standard for Isomer-Specific Identification in Complex Hydrocarbon Mixtures

2,3,4,4-Tetramethylhexane is ideally suited as a high-purity reference standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) methods. Its distinct retention index of 935 [1] provides an unambiguous marker for its identification in complex mixtures, such as those encountered in the petrochemical industry or environmental analysis. This scenario is directly supported by the quantitative analytical data, ensuring that researchers can reliably differentiate this specific isomer from its 74 other decane counterparts [2].

Calibration and Validation of Thermodynamic Property Estimation Models

The distinct physical properties of 2,3,4,4-Tetramethylhexane, including its boiling point (161.6°C) and density (0.7790 g/cm³) , make it a valuable compound for validating and refining computational models that predict physicochemical properties from molecular structure (Quantitative Structure-Property Relationship, QSPR). Its highly branched nature presents a more challenging test case for these models compared to linear or less-substituted alkanes [3], thereby offering a more rigorous validation standard.

Component in Surrogate Fuel Formulations for Combustion Kinetics Research

In combustion science, highly branched alkanes like 2,3,4,4-Tetramethylhexane serve as key components in surrogate fuel mixtures designed to emulate the complex behavior of real fuels such as gasoline [4]. The specific branching pattern of this compound influences its octane rating and ignition characteristics. Its quantifiable physical properties, such as its specific vapor pressure and enthalpy of vaporization , are essential inputs for developing accurate chemical kinetic mechanisms used to model and predict combustion phenomena, engine knock, and emissions formation.

Specialty Solvent for Highly Controlled Dissolution or Extraction Processes

Where the precise solubility parameters of a non-polar solvent are critical, the well-defined and unique physical properties of 2,3,4,4-Tetramethylhexane (e.g., density of 0.7790 g/cm³ and boiling point of 161.6°C) provide a consistent and reproducible medium. This is relevant in specialized extraction or purification protocols where minor variations in solvent strength or volatility could impact process yields or product purity, and where the specific behavior of this isomer can be leveraged for separation from structurally similar compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,4-Tetramethylhexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.